molecular formula C13H19NO B2949405 3-Amino-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-4-OL CAS No. 93747-39-8

3-Amino-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-4-OL

Cat. No.: B2949405
CAS No.: 93747-39-8
M. Wt: 205.301
InChI Key: SILOGAPAAPBBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-Amino-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-4-OL can be achieved through various synthetic routes. One common method involves the reaction of appropriate starting materials under specific conditions to form the desired compound. The exact synthetic route and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions

Chemical Reactions Analysis

3-Amino-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-4-OL can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but can include oxidized or reduced derivatives of the original compound, as well as substituted products where the amino or hydroxyl groups have been replaced by other functional groups.

Scientific Research Applications

3-Amino-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-4-OL has a range of scientific research applications. In chemistry, it is used as a reference standard and in the development of new synthetic methodologies . In biology and medicine, it may be used in studies investigating the biological activity of indene derivatives, including their potential antibacterial, antifungal, and anticancer properties . Additionally, this compound can be used in industrial research to develop new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-4-OL is not well-documented in the literature. like other indene derivatives, it is likely to interact with various molecular targets and pathways within biological systems. These interactions may involve binding to specific enzymes or receptors, leading to changes in cellular function and activity. Further research is needed to fully elucidate the molecular targets and pathways involved in the compound’s effects.

Comparison with Similar Compounds

3-Amino-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-4-OL can be compared to other similar compounds, such as 2,3-dihydro-1H-inden-1-one derivatives . These compounds share a similar indene backbone but differ in their functional groups and substitution patterns. The unique structure of this compound, with its multiple methyl groups and amino group, distinguishes it from other indene derivatives and may contribute to its specific chemical and biological properties.

Properties

IUPAC Name

3-amino-2,2,5,7-tetramethyl-1,3-dihydroinden-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-7-5-8(2)11(15)10-9(7)6-13(3,4)12(10)14/h5,12,15H,6,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILOGAPAAPBBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1CC(C2N)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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